1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYUVMWIMDPDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl Substitutions
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
- Substituents: Dichlorophenyl (2,4-Cl₂), nitroanilino, and cyano groups.
- Key Differences : Additional Cl and nitro groups enhance electron-withdrawing effects. The dihedral angle between aromatic rings is 74.03°, with intramolecular N–H⋯O and intermolecular C–H⋯O/N hydrogen bonds stabilizing the crystal structure .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Substituents : 4-Chlorophenyl and methyl groups.
- Key Differences: The para-Cl substituent allows greater conjugation compared to the ortho-Cl in the target compound.
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
- Substituents : 4-Chlorophenyl, 3-methyl, and 2-methylphenyl groups.
- Key Differences : Increased hydrophobicity due to additional methyl groups. The complex substitution pattern may reduce solubility in polar solvents compared to the simpler 2-Cl/4-Me analog .
Analogs with Alternative Functional Groups
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Substituents : 4-Methoxyphenyl and phenyl groups.
- Key Differences: The electron-donating methoxy group (vs. Molecular weight (265.32 g/mol) is higher due to the methoxy group .
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- Substituents : 4-Chlorophenyl and phenyl groups; ketone at position 4.
- Key Differences : Replacement of the amine with a ketone eliminates hydrogen-bonding capability at position 5. Pyrazolones are used in metal ion extraction and catalysis, highlighting functional group-dependent applications .
Physicochemical and Pharmacological Comparisons
Biological Activity
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN3, with a molecular weight of approximately 207.66 g/mol. The compound features a pyrazole ring, which is characterized by the presence of two nitrogen atoms at non-adjacent positions, contributing to its unique chemical properties.
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures were effective in inhibiting the growth of various cancer cell lines. Specifically, this compound has shown potential in targeting key signaling pathways involved in cancer progression, such as the AKT pathway, which is crucial in glioma malignancy and therapeutic resistance .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87MG (glioblastoma) | TBD | AKT pathway inhibition |
| Compound 4j (related structure) | Glioma stem cells | TBD | Kinase inhibition |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent. The mechanism behind this activity may involve the disruption of cellular processes in pathogens.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Inhibition observed |
| Escherichia coli | TBD | Inhibition observed |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It modulates the activity of enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, which may enhance cellular defenses against oxidative damage. Additionally, its role as a kinase inhibitor suggests that it can interfere with critical signaling pathways in cancer cells.
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in clinical applications:
- Glioblastoma Treatment : A study involving compound 4j, a structural analogue, showed promising results in inhibiting glioma cell proliferation and reducing neurosphere formation in patient-derived cells . This suggests that similar compounds may offer new therapeutic avenues for treating aggressive brain tumors.
- Antimicrobial Testing : In vitro tests have confirmed the efficacy of pyrazole derivatives against common pathogens. The specific mechanisms remain under investigation but are believed to involve interference with bacterial cell wall synthesis or metabolic pathways .
Q & A
(Basic) What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. A general approach includes:
- Condensation reactions : Reacting hydrazine derivatives with diketones or β-keto esters under acidic conditions to form the pyrazole core .
- Substitution reactions : Introducing the 2-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions. For example, lithium hydroxide in dimethyl sulfoxide (DMSO) has been used to facilitate aryl chloride displacement in similar compounds .
- Purification : Crystallization from ethanol/acetone mixtures is effective for isolating high-purity products, as demonstrated in related pyrazole derivatives .
(Advanced) How can reaction conditions be optimized to improve the yield of this compound?
Key optimization strategies include:
- Temperature control : Heating at 343 K (70°C) for 4–5 hours enhances reaction efficiency, as seen in analogous syntheses .
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates and stabilize transition states .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in aryl group introduction .
Reported yields for similar compounds reach ~74% under optimized conditions .
(Basic) What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 208.07 for C₁₀H₁₀ClN₃) .
(Advanced) How can researchers resolve contradictions in crystallographic data, such as hydrogen bonding discrepancies?
- Validation tools : Use programs like PLATON or Mercury to check hydrogen bond geometry against Etter’s graph set analysis .
- Refinement protocols : SHELXL’s restraints for anisotropic displacement parameters improve model accuracy for disordered regions .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-chlorophenyl) derivatives) to identify consistent bonding patterns .
(Basic) What biological activities are associated with this compound and its analogs?
- Anticancer potential : Pyrazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) in tumor models .
- Antimicrobial effects : Chlorophenyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL in related compounds) .
- Anti-inflammatory action : Modulation of COX-2 and TNF-α pathways has been observed in analogs .
(Advanced) How to design experiments to evaluate its biological activity against specific targets?
- In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) for EGFR/VEGFR profiling .
- Cell-based studies : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-methyl vs. 4-fluoro substitutions) to identify critical functional groups .
(Basic) What key chemical reactions can modify the 1H-pyrazol-5-amine scaffold?
- Oxidation : Convert the amine to nitro groups using KMnO₄/H₂O₂ .
- Nucleophilic substitution : Replace the chlorine atom with amines or thiols under basic conditions .
- Reduction : Hydrogenate the pyrazole ring using Pd/C or NaBH₄ to explore saturated analogs .
(Advanced) How can regioselective functionalization of the pyrazole ring be achieved?
- Directing groups : Use meta-directing substituents (e.g., -NO₂) to control electrophilic substitution positions .
- Protecting strategies : Temporarily block the amine group with Boc to direct reactions to the 4-methyl position .
- Metal-mediated catalysis : Pd-catalyzed C–H activation enables selective arylations at the 3-position .
(Basic) What safety considerations are critical when handling this compound?
- Toxicity : Chlorinated aromatics may be irritants; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
- Waste disposal : Follow EPA guidelines for halogenated waste .
(Advanced) How to address challenges in crystallizing this compound for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
